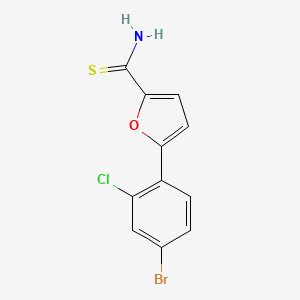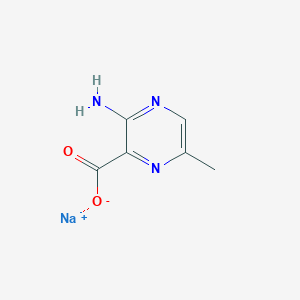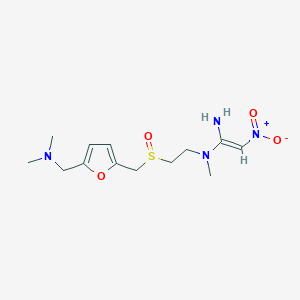
4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide is an organic compound with significant potential in various scientific fields It is characterized by its unique chemical structure, which includes a nitro group, a methoxyethylamino group, and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide typically involves multi-step organic reactions One common method starts with the nitration of a benzene derivative to introduce the nitro groupThe final step involves the formation of the benzohydrazide moiety through condensation reactions with hydrazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activity.
Substitution: The methoxyethylamino group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzohydrazides, amino derivatives, and other functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyethylamino group may facilitate binding to specific enzymes or receptors, modulating their activity. The benzohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparación Con Compuestos Similares
- Methyl 4-((2-methoxyethyl)amino)-3-nitrobenzoate
- 4-((3-methoxypropyl)amino)-3-nitrobenzoate
- Methyl 4-ethyl-3-nitrobenzoate
- Methyl 5-ethyl-2-methoxy-3-nitrobenzoate
Uniqueness: 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H14N4O4 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
4-(2-methoxyethylamino)-3-nitrobenzohydrazide |
InChI |
InChI=1S/C10H14N4O4/c1-18-5-4-12-8-3-2-7(10(15)13-11)6-9(8)14(16)17/h2-3,6,12H,4-5,11H2,1H3,(H,13,15) |
Clave InChI |
JBKAQTHOHIFOID-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13010683.png)

![(1R,5S)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010685.png)
![4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13010695.png)






![tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate](/img/structure/B13010735.png)
